6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class. Characterized by a cyclohexyl substituent at the C-6 position and an N-1 methyl group, its molecular formula is C₁₇H₁₉NO₃ with a molecular weight of 285.34 g/mol.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 55376-74-4
Cat. No. B12922582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS55376-74-4
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O
InChIInChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,21)
InChIKeyKPDIXEGADMHTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 55376-74-4): A C-6 Cyclohexyl-Substituted Quinolone Scaffold for Specialized Research


6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class . Characterized by a cyclohexyl substituent at the C-6 position and an N-1 methyl group, its molecular formula is C₁₇H₁₉NO₃ with a molecular weight of 285.34 g/mol . This scaffold is distinct from the clinically dominant C-6-fluorinated fluoroquinolone antibacterials and is instead explored within research contexts involving non-fluorinated quinolone cores, such as certain cannabinoid receptor type 2 (CB2) ligands or HIV-1 integrase inhibitor pharmacophores, where the lipophilic cyclohexyl group is expected to significantly affect target binding and selectivity profiles [1].

Procurement Risk: Why 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Cannot Be Replaced by Common Quinolone Intermediates or Fluoroquinolones


The unique combination of a bulky, lipophilic C-6 cyclohexyl group and a small N-1 methyl group creates a steric and electronic profile that is fundamentally different from the vast majority of commercially available quinolone building blocks. Most quinolone intermediates are designed to replicate the structural features of successful fluoroquinolone antibiotics (C-6 fluorine, C-7 piperazine), or simpler scaffolds like nalidixic acid. The absence of the C-6 fluorine atom and the presence of a large cyclohexyl ring drastically alters the electron distribution of the core, the molecular shape, and critical physicochemical properties like lipophilicity (LogP). Substituting this compound with a typical C-6-fluoro or C-6-hydrogen analog would fatally compromise SAR exploration programs, especially those targeting hydrophobic binding pockets such as the CB2 receptor or probing non-classical antibacterial mechanisms where the C-6 substituent is a key determinant of selectivity [1].

Quantitative Differentiation Guide for 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Against Key Analogs


Physicochemical Differentiation: Computed Lipophilicity and Steric Bulk of 6-Cyclohexyl vs. 6-Fluoro Substitution

The target compound's calculated partition coefficient (cLogP) and molecular weight are substantially higher than the clinically ubiquitous C-6-fluoroquinolone core, directly impacting membrane permeability and pharmacokinetic predictions. Its defined cyclohexyl group occupies a larger steric volume, which can be exploited to fill hydrophobic pockets inaccessible to smaller or planar C-6 substituents. [1]

Lipophilicity Physicochemical Properties Drug Design SAR

Positional Isomerism: The Impact of C-6 vs. C-7 vs. C-8 Cyclohexyl Substitution on Molecular Topology

The spatial orientation of the cyclohexyl group on the quinoline core is a critical differentiator. The C-6 position is electronically and sterically distinct from the C-7 and C-8 positions. Substitution at C-6 places the bulky cyclohexyl group in a position known to strongly modulate interaction with topoisomerase targets and contribute to phototoxicity in quinolones, while C-7 substitution is typically associated with potency and spectrum modulation. In contrast, 7- and 8-cyclohexyl isomers (e.g., CAS 55376-45-9 and others) have been described in patent literature for antibacterial use, but the C-6 isomer has a distinct chemical identity and is specifically cited in research contexts beyond antibacterials, including cannabinoid receptor ligands [1].

Positional Isomer Molecular Topology Quinolone Chemistry SAR

Key Research Application Scenarios for 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Based on Differential Properties


Core Scaffold in the Development of Novel CB2 Cannabinoid Receptor Ligands

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core has been established as a privileged scaffold for designing selective CB2 receptor inverse agonists/antagonists [1]. The high predicted lipophilicity of this specific compound (cLogP 4.06) maps directly onto the known requirement for lipophilic C-6 substituents to occupy a key hydrophobic sub-pocket within the CB2 receptor, a feature not accessible to standard C-6-fluoro-quinolones . This makes the compound a strategically essential starting material for SAR studies aiming to optimize CB2 affinity and selectivity while minimizing CNS side effects.

Probe Molecule for Non-Fluorinated Quinolone Antibacterial Research

With the continued rise of bacterial resistance to fluoroquinolones, there is a renewed interest in identifying novel quinolones that operate via different mechanisms or are insensitive to mutations in traditional targets. The general class of 6,7,8-cycloalkyl-4-oxoquinoline-3-carboxylic acids has been patented for anti-microbial properties [2]. This specific compound, lacking the C-6 fluorine, serves as a crucial tool to decouple the impact of the cyclohexyl group from the electronic effects of fluorine, enabling researchers to dissect the structure-activity relationships governing non-fluoroquinolone antibacterial activity and cytotoxicity.

Synthetic Intermediate for Complex Quinolone-Containing Libraries

This molecule's carboxylic acid functionality at the C-3 position provides a versatile synthetic handle for late-stage diversification. The bulky C-6 cyclohexyl group imposes a high degree of steric control on subsequent reactions, which can be leveraged to achieve unique regioselectivity in amide coupling, esterification, or heterocycle formation that is not possible with simpler 6-fluoro or 6-hydrogen quinolone intermediates. This makes it a high-value building block for generating novel, structurally diverse compound libraries for high-throughput screening campaigns.

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